![molecular formula C26H24F3N3O3 B3012777 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 896364-14-0](/img/structure/B3012777.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

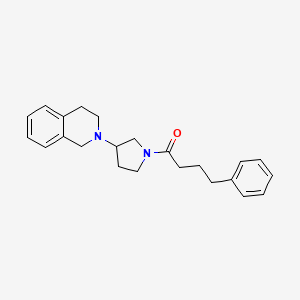

The compound of interest, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide, is a structurally complex molecule that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by a piperazine ring linked to a benzamide moiety and various substitutions on the aromatic rings which significantly influence their binding affinity and selectivity .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperazine ring attached to an aromatic ring via an alkyl chain, with subsequent attachment of a benzamide fragment. The specific details of the synthesis process for the compound are not provided, but it can be inferred that similar synthetic strategies would be employed, such as those used in the creation of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its derivatives . These strategies often involve stepwise reactions including amide bond formation, aromatic substitution, and the introduction of various functional groups to achieve the desired structural features and pharmacological properties.

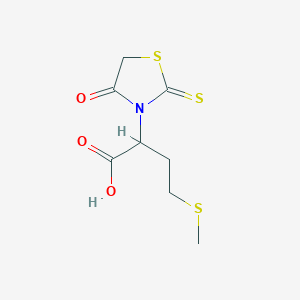

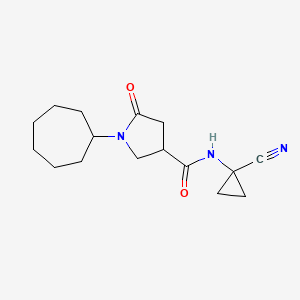

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been studied, and it is known that the dihedral angles between the benzene rings and the nature of the substituents can greatly affect the binding affinity to dopamine receptors . Although the exact molecular structure analysis of the compound is not provided, it is likely that similar structural considerations, such as the dihedral angles and electronic properties of the substituents, would be critical in determining its affinity and selectivity profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds have been explored to optimize their binding to dopamine receptors. For instance, modifications to the aromatic ring linked to the N-1 piperazine ring and changes in the alkyl chain length have been shown to affect the affinity for D3 and D4 receptors . Additionally, the introduction of substituents like fluorine or methoxy groups can be strategically used to enhance receptor affinity and selectivity, as well as to enable radiolabeling for imaging studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, are crucial for their ability to penetrate the brain and bind to the target receptors with low nonspecific binding. Compounds with optimized log P values have been shown to rapidly enter the central nervous system and exhibit the desired pharmacological profile . The specific physical and chemical properties of the compound are not detailed, but it is reasonable to assume that its properties would need to be within an optimal range to serve as an effective ligand for dopamine receptors.

Aplicaciones Científicas De Investigación

Receptor Affinity and Ligand Design

Studies on structurally related benzamide derivatives have explored their affinity for various receptors, particularly within the context of neurological conditions. For example, Leopoldo et al. (2002) conducted a structure-affinity relationship study on benzamide derivatives as potent and selective ligands for dopamine D(3) receptors, indicating the potential for similar compounds to serve as bases for developing selective neurological drugs (Leopoldo et al., 2002).

Antibacterial Applications

Straniero et al. (2023) investigated 2,6-difluorobenzamides for their ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ. This research highlights the potential antibacterial applications of benzamide derivatives, particularly against Gram-positive bacteria (Straniero et al., 2023).

Molecular Imaging

Compounds with fluorine substituents, similar to the one , have been developed as radiolabeled antagonists for PET imaging, such as in the study of 5-HT(1A) receptors by Plenevaux et al. (2000). These findings suggest that derivatives of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide could potentially be used in the development of imaging agents for neurological research (Plenevaux et al., 2000).

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O3/c27-18-4-1-2-7-21(18)31-10-12-32(13-11-31)22(17-8-9-23-24(14-17)35-16-34-23)15-30-26(33)25-19(28)5-3-6-20(25)29/h1-9,14,22H,10-13,15-16H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAYBJOLGOBASY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)